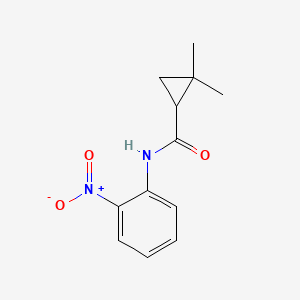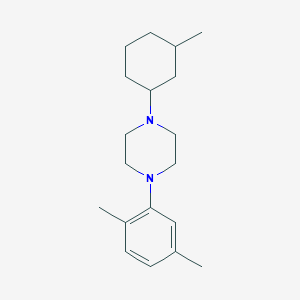
1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and antihistamines. This specific compound is characterized by the presence of a dimethylphenyl group and a methylcyclohexyl group attached to the piperazine ring.
Méthodes De Préparation
The synthesis of 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenylamine and 3-methylcyclohexylamine.
Formation of Piperazine Ring: The two amines are reacted with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Substitution Reactions: The dimethylphenyl and methylcyclohexyl groups are introduced through substitution reactions, typically using halogenated precursors and a base to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antihistamine.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific biological context and the target receptors.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)-4-(3-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,5-Dimethylphenyl)piperazine: Lacks the methylcyclohexyl group, which may result in different pharmacological properties.
1-(3-Methylcyclohexyl)piperazine: Lacks the dimethylphenyl group, which may affect its binding affinity and activity at various receptor sites.
1-(2,5-Dimethylphenyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a different position of the methyl group on the cyclohexyl ring, potentially leading to different steric and electronic effects.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-15-5-4-6-18(13-15)20-9-11-21(12-10-20)19-14-16(2)7-8-17(19)3/h7-8,14-15,18H,4-6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCRYKFJQAXIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone](/img/structure/B4954727.png)
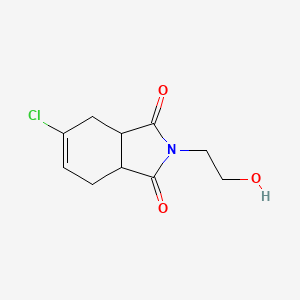
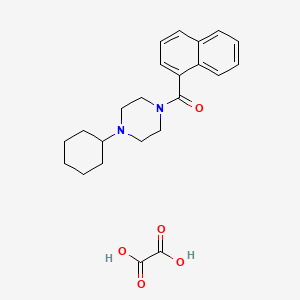
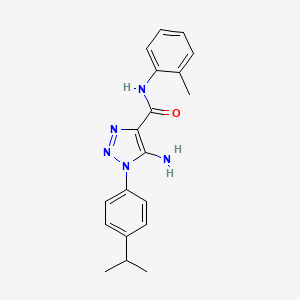
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
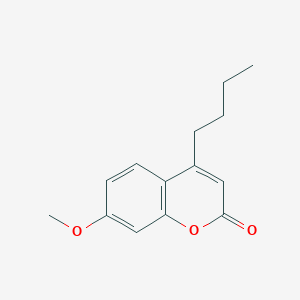
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![3-(4-chlorophenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4954793.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)
![1-(2-{2-[(2-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B4954801.png)
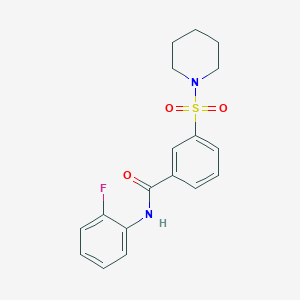
![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenylpyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
